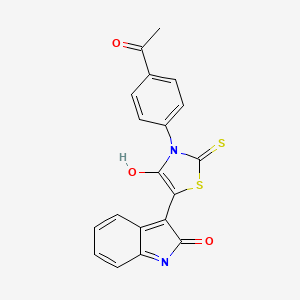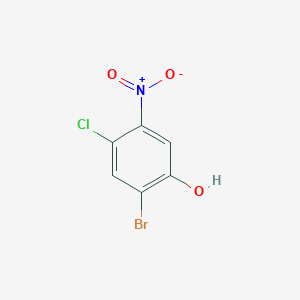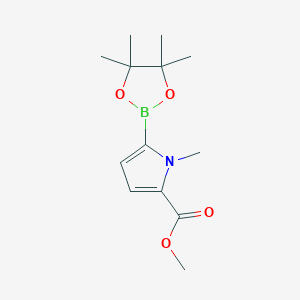
1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a boronic acid pinacol ester moiety, makes it a valuable intermediate in the synthesis of complex organic molecules.
作用机制
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound, being an organoboron reagent, plays a crucial role in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron compound (like our compound) transfers from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic pinacol esters, like this compound, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . In a specific application, the compound can be used in the formal anti-Markovnikov alkene hydromethylation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the compound’s action in biological systems or in drug delivery applications may be influenced by the pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Boronic Acid Pinacol Ester Group: The boronic acid pinacol ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid derivative.
Esterification: The methoxycarbonyl group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and catalyst concentration.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki-Miyaura reactions.
Oxidation Products: Alcohols or ketones from oxidation reactions.
Substitution Products: Various substituted pyrrole derivatives.
科学研究应用
1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicine: Investigated for its role in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
相似化合物的比较
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar structure with a different substituent on the aromatic ring.
Uniqueness: 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific reactivity is required.
属性
IUPAC Name |
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(15(10)5)11(16)17-6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWQXHIYJUGMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
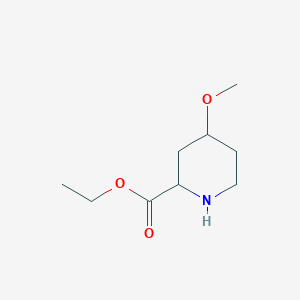
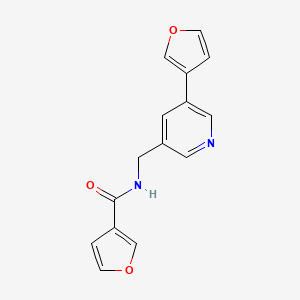
![N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2774974.png)

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2774977.png)
![3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2774980.png)

![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774983.png)
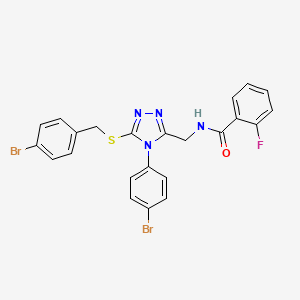
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)
